rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride, cis
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Overview
Description
The compound ((2S,3S)-3-Isopropyltetrahydrofuran-2-yl)methanamine hydrochloride
is a salt formed from an amine and hydrochloric acid. The (2S,3S)
notation indicates that the compound has two chiral centers, which are both in the S configuration . The 3-Isopropyltetrahydrofuran-2-yl
part of the name suggests that the compound contains a tetrahydrofuran ring (a five-membered ring containing one oxygen atom and four carbon atoms) with an isopropyl group (a carbon atom bonded to two hydrogen atoms and one methyl group) attached to the 3-position of the ring. The methanamine
part indicates that there is a one-carbon amine group attached to the 2-position of the ring .
Molecular Structure Analysis
The (2S,3S)
notation in the name of the compound indicates that it has two chiral centers, both in the S configuration . This means that the compound is one of four possible stereoisomers (2R,3R; 2R,3S; 2S,3R; 2S,3S). The exact three-dimensional structure would depend on the specific arrangement of the groups around these chiral centers .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be expected for this compound based on its structure include polarity (due to the presence of the amine and ether groups) and basicity (due to the amine group) .
Scientific Research Applications
Methanation Catalysts
A study by Garbarino et al. (2015) explored the methanation of carbon dioxide using commercial catalysts, including Ru/Al2O3. This research is significant for understanding the applications of similar chemical compounds in catalysis and their effectiveness in reactions like CO2 methanation (Garbarino et al., 2015).
Catalysts for Hydroxylation of Alkanes
M. Sankaralingam and M. Palaniandavar (2014) investigated diiron(III) complexes of tridentate 3N ligands as models for methane monooxygenases. Their study provides insights into the catalytic hydroxylation of alkanes, which is relevant to the broader understanding of similar compounds (Sankaralingam & Palaniandavar, 2014).
Chromatography and Complexation Techniques
Research by R. Geue and G. Searle (1983) on cation-exchange chromatography and selective complexation in the isolation of branched acyclic polyamines can provide a foundational understanding of techniques applicable to the purification and analysis of similar compounds (Geue & Searle, 1983).
Fluidized Bed Reactor Studies
Kopyscinski et al. (2011) conducted an experimental study on methanation in a fluidized bed reactor, which offers insights into the behavior of similar chemical compounds under specific conditions, like high initial CO partial pressure (Kopyscinski, Schildhauer, & Biollaz, 2011).
Catalytic Evaluation of Palladacycles
A study by Gavin W. Roffe et al. (2016) on the synthesis and catalytic evaluation of unsymmetrical NCN′ and PCN pincer palladacycles contributes to understanding the catalytic properties and potential applications of related compounds (Roffe et al., 2016).
Novel Compound Synthesis and Characterization
Research on the synthesis and characterization of novel compounds, such as the work by Zhai Zhi-we (2014), can provide insights into the methods and implications of synthesizing and analyzing compounds structurally related to ((2S,3S)-3-Isopropyltetrahydrofuran-2-yl)methanamine hydrochloride (Zhai, 2014).
Ligand Exchange and Spin State Equilibria Studies
A. Draksharapu et al. (2012) investigated ligand exchange and spin state equilibria of Fe(II)(N4Py) and related complexes, which sheds light on the behavior of similar compounds in various chemical environments (Draksharapu et al., 2012).
Bicyclic Diamino Scaffold Studies
Research by R. Bucci et al. (2018) on the tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold provides valuable insights into the stabilization of parallel turn conformations, relevant to the structural understanding of related compounds (Bucci et al., 2018).
Solvent Applications in Organometallic Reactions
D. Aycock (2007) discussed the solvent applications of 2-Methyltetrahydrofuran in organometallic and biphasic reactions, providing context for the potential solvent use of related compounds (Aycock, 2007).
Mechanism of Action
The mechanism of action of a compound depends on its biological activity, which is not indicated by the name ((2S,3S)-3-Isopropyltetrahydrofuran-2-yl)methanamine hydrochloride
. If this compound is a drug or a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. In general, amines can be irritants and can cause harm if inhaled, ingested, or if they come into contact with the skin . It’s always important to refer to the specific Material Safety Data Sheet (MSDS) for detailed safety and handling information .
Future Directions
The future directions for research and development involving this compound would depend on its specific applications. For example, if it’s a pharmaceutical compound, future research might involve improving its synthesis, studying its mechanism of action, or investigating new therapeutic applications .
Properties
IUPAC Name |
[(2S,3S)-3-propan-2-yloxolan-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-6(2)7-3-4-10-8(7)5-9;/h6-8H,3-5,9H2,1-2H3;1H/t7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQOIYORMFZOIG-KZYPOYLOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCOC1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CCO[C@@H]1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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